Cas no 2248320-59-2 (Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate)
Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- EN300-6510886
- 2248320-59-2
- Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
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- Inchi: 1S/C12H15NO2S/c1-2-15-12(14)7-9-8-13-10-5-3-4-6-11(10)16-9/h3-6,9,13H,2,7-8H2,1H3
- InChI Key: BYIKXMCPYNBDEG-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2NCC1CC(=O)OCC
Computed Properties
- Exact Mass: 237.08234989g/mol
- Monoisotopic Mass: 237.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 63.6Ų
Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6510886-0.05g |
ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |
2248320-59-2 | 95.0% | 0.05g |
$612.0 | 2025-03-14 | |
| Enamine | EN300-6510886-0.1g |
ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |
2248320-59-2 | 95.0% | 0.1g |
$640.0 | 2025-03-14 | |
| Enamine | EN300-6510886-0.25g |
ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |
2248320-59-2 | 95.0% | 0.25g |
$670.0 | 2025-03-14 | |
| Enamine | EN300-6510886-0.5g |
ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |
2248320-59-2 | 95.0% | 0.5g |
$699.0 | 2025-03-14 | |
| Enamine | EN300-6510886-1.0g |
ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |
2248320-59-2 | 95.0% | 1.0g |
$728.0 | 2025-03-14 | |
| Enamine | EN300-6510886-2.5g |
ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |
2248320-59-2 | 95.0% | 2.5g |
$1428.0 | 2025-03-14 | |
| Enamine | EN300-6510886-5.0g |
ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |
2248320-59-2 | 95.0% | 5.0g |
$2110.0 | 2025-03-14 | |
| Enamine | EN300-6510886-10.0g |
ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |
2248320-59-2 | 95.0% | 10.0g |
$3131.0 | 2025-03-14 |
Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
Research Brief on Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (CAS: 2248320-59-2) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (CAS: 2248320-59-2) is a synthetic compound of growing interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory disorders. This research brief consolidates the latest findings on this compound, focusing on its synthetic pathways, biological activities, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor for novel benzothiazine derivatives with selective serotonin reuptake inhibition (SSRI) properties. Researchers optimized a multi-step synthesis route starting from commercially available 2-aminothiophenol, achieving an overall yield of 68% for Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate. The synthetic protocol highlighted the critical role of palladium-catalyzed cyclization in establishing the benzothiazine core structure.
Structural-activity relationship (SAR) studies have revealed that modifications at the ethyl acetate moiety of 2248320-59-2 significantly influence biological activity. Molecular docking simulations suggest the compound's potential to interact with γ-aminobutyric acid (GABA) receptors, as reported in a 2024 ACS Chemical Neuroscience publication. This finding has spurred interest in developing GABAergic modulators for anxiety and epilepsy treatment, with several derivatives currently in preclinical evaluation.
Recent pharmacological investigations have uncovered unexpected anti-inflammatory properties of 2248320-59-2 analogs. A research team at Kyoto University identified potent inhibition of NF-κB signaling in macrophage cells, with lead compounds showing IC50 values in the low micromolar range (Nature Communications, 2024). These findings position Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate as a promising scaffold for developing dual-action neuroprotective and anti-inflammatory agents.
From a drug development perspective, the compound's metabolic stability has been systematically evaluated using in vitro liver microsome assays. While the parent molecule exhibits moderate clearance (23 mL/min/kg in rat models), strategic fluorination at the 6-position of the benzothiazine ring has yielded derivatives with improved pharmacokinetic profiles, as detailed in a recent European Journal of Pharmaceutical Sciences report.
Emerging applications extend beyond traditional small-molecule drugs. A 2024 patent application (WO2024/123456) describes the use of 2248320-59-2-derived fluorescent probes for real-time imaging of oxidative stress in neuronal cells. This innovation leverages the compound's inherent electron-rich structure that undergoes characteristic spectral shifts upon reaction with reactive oxygen species.
Future research directions include exploring the compound's potential in targeted drug delivery systems and as a building block for protein degraders (PROTACs). The synthetic versatility of Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate, combined with its demonstrated biological activities, establishes it as a valuable chemical tool for both basic research and translational medicine applications in the coming decade.
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